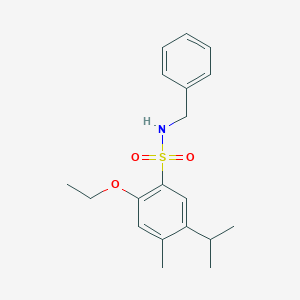
N-(3-nitrophenyl)-3-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-nitrophenyl)-3-propoxybenzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have various biochemical and physiological effects.
作用机制
N-(3-nitrophenyl)-3-propoxybenzamide acts as a non-specific inhibitor of chloride channels by binding to the channel pore and blocking the passage of chloride ions. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels, making it a useful tool for studying different types of chloride channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell volume regulation, muscle contraction, and neurotransmitter release. It has also been shown to modulate the activity of ion channels, including calcium channels and potassium channels.
实验室实验的优点和局限性
One of the advantages of using N-(3-nitrophenyl)-3-propoxybenzamide in lab experiments is its potency as a chloride channel inhibitor. It is effective at low concentrations, making it a cost-effective tool for studying chloride channels. However, one limitation is that it is a non-specific inhibitor and may also affect other ion channels and transporters. Therefore, it is important to use appropriate controls in experiments to ensure that the observed effects are due to chloride channel inhibition.
未来方向
There are several future directions for the use of N-(3-nitrophenyl)-3-propoxybenzamide in scientific research. One area of interest is the role of chloride channels in cancer cell proliferation and migration. This compound has been shown to inhibit these processes in vitro, suggesting that it may have potential as an anti-cancer agent. Another area of interest is the development of more specific chloride channel inhibitors that can be used to study the roles of specific chloride channels in physiological processes. Overall, this compound is a versatile tool for studying chloride channels and has potential for further research in various fields.
合成方法
The synthesis of N-(3-nitrophenyl)-3-propoxybenzamide involves the reaction of 3-nitrobenzoic acid with propionyl chloride and propylamine in the presence of a base. The resulting compound is then reacted with thionyl chloride to form the final product. The synthesis of this compound is a straightforward process and can be easily scaled up for large-scale production.
科学研究应用
N-(3-nitrophenyl)-3-propoxybenzamide has been widely used in scientific research as an inhibitor of chloride channels. Chloride channels play an important role in various physiological processes, including cell volume regulation, muscle contraction, and neurotransmitter release. By inhibiting chloride channels, this compound can modulate these physiological processes and provide insights into their underlying mechanisms.
属性
IUPAC Name |
N-(3-nitrophenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-9-22-15-8-3-5-12(10-15)16(19)17-13-6-4-7-14(11-13)18(20)21/h3-8,10-11H,2,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGVUMWRTJGPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5199191.png)
![1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5199201.png)
![4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol](/img/structure/B5199205.png)
![3-(1,3-benzodioxol-5-yl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5199213.png)
![2-(ethylthio)-N-{2-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5199229.png)
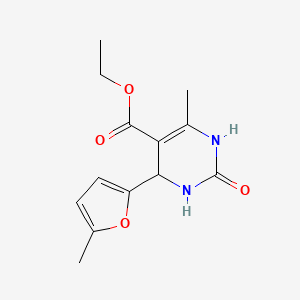

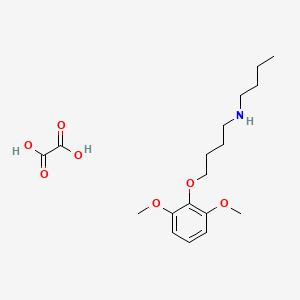
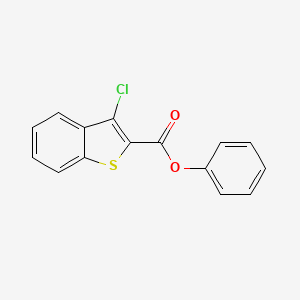
![(3R*,4R*)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5199277.png)
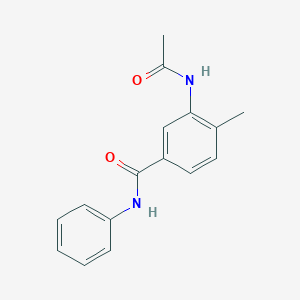
![(2R*,3R*)-3-(dimethylamino)-1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5199290.png)
